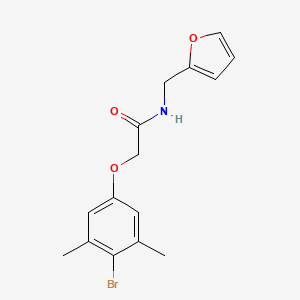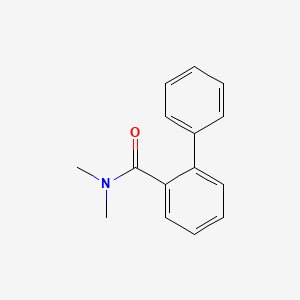
N-(3,4-difluorophenyl)-N'-(2-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-N'-(2-ethoxyphenyl)urea, commonly known as DFP-10825, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of urea-based inhibitors and has been found to exhibit potent inhibitory activity against certain enzymes and proteins.
Applications De Recherche Scientifique
DFP-10825 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against certain enzymes and proteins, including the protein kinase CK2, which plays a crucial role in cell growth and proliferation. DFP-10825 has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, DFP-10825 has been found to have anti-inflammatory and anti-fibrotic properties, which could be useful in the treatment of various inflammatory and fibrotic diseases.
Mécanisme D'action
DFP-10825 exerts its inhibitory activity by binding to the ATP-binding site of the target enzyme or protein. This binding prevents the enzyme or protein from carrying out its normal function, leading to inhibition of cell growth and proliferation. The exact mechanism of action of DFP-10825 may vary depending on the specific target enzyme or protein.
Biochemical and Physiological Effects:
DFP-10825 has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit cell growth and proliferation, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). Additionally, DFP-10825 has been found to have anti-inflammatory and anti-fibrotic properties, which could be useful in the treatment of various inflammatory and fibrotic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DFP-10825 has several advantages as a research tool. It exhibits potent inhibitory activity against certain enzymes and proteins, making it a useful tool for studying their functions. Additionally, DFP-10825 has been found to have anti-cancer, anti-inflammatory, and anti-fibrotic properties, making it a promising candidate for drug development. However, there are some limitations to using DFP-10825 in lab experiments. It may not be effective against all target enzymes and proteins, and its mechanism of action may vary depending on the specific target. Additionally, further research is needed to determine the optimal dosage and administration of DFP-10825.
Orientations Futures
There are several future directions for research on DFP-10825. One area of interest is the development of DFP-10825 as a cancer therapy. Further studies are needed to determine the optimal dosage and administration of DFP-10825 for cancer treatment, as well as its efficacy against different types of cancer. Another area of interest is the potential use of DFP-10825 in the treatment of inflammatory and fibrotic diseases. Further research is needed to determine the mechanisms underlying the anti-inflammatory and anti-fibrotic effects of DFP-10825, as well as its efficacy in animal models of these diseases. Additionally, further studies are needed to identify new target enzymes and proteins for DFP-10825, as well as to optimize its synthesis method for increased yield and purity.
Conclusion:
In conclusion, DFP-10825 is a promising compound with potential therapeutic applications in cancer, inflammation, and fibrosis. Its potent inhibitory activity against certain enzymes and proteins makes it a useful tool for studying their functions, and its anti-cancer, anti-inflammatory, and anti-fibrotic properties make it a promising candidate for drug development. Further research is needed to fully understand the mechanisms underlying its effects and to optimize its synthesis and administration for therapeutic use.
Méthodes De Synthèse
The synthesis of DFP-10825 involves the reaction of 3,4-difluoroaniline and 2-ethoxyphenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the final product. The synthesis method has been optimized to obtain high yields of pure DFP-10825 with minimal impurities.
Propriétés
IUPAC Name |
1-(3,4-difluorophenyl)-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2/c1-2-21-14-6-4-3-5-13(14)19-15(20)18-10-7-8-11(16)12(17)9-10/h3-9H,2H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBKUXOGBIJGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(5-chloro-2-thienyl)sulfonyl]pyrrolidine](/img/structure/B5874595.png)





![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5874634.png)

![2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5874643.png)
![3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5874645.png)
![4-{[3-(2-fluorophenyl)propanoyl]amino}benzamide](/img/structure/B5874658.png)